molecular formula C13H13BO2 B1612915 (3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 501944-56-5

(3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No. B1612915
M. Wt: 212.05 g/mol
InChI Key: ZMAZTBOWJCUUAW-UHFFFAOYSA-N
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Description

(-3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid, also known as 3MBA, is a boronic acid derivative of biphenyl. It is a colorless solid that is insoluble in water and has a melting point of 108-110°C. 3MBA is a versatile compound that has a wide range of applications in organic synthesis, medicinal chemistry, and catalysis. 3MBA is a useful building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It is also used in the synthesis of boron-containing compounds for biological and medical research.

Scientific Research Applications

Synthesis and Utility in Organic Chemistry

Boronic acids, including derivatives like (3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid, play a crucial role in organic chemistry. They are particularly valued for their use in the synthesis of biphenyls through the Suzuki reaction, a palladium(0) catalyzed cross-coupling reaction with aryl halides. This reaction is fundamental in creating various organic compounds and has widespread applications in the synthesis of natural products and organic materials (Tyrrell & Brookes, 2003).

Applications in Medicine and Agriculture

Boronic acids are also significant in medicinal, agricultural, and industrial chemistry applications. They serve as synthetic intermediates, building blocks, and have roles in sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of specific groups like aminophosphonic acid into boronic acids can open new opportunities for application in these fields (R. Zhang et al., 2017).

Involvement in Novel Organic Material Development

The creation of organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials can be achieved through the cyclic esterification of aryl boronic acids like (3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid. This process can transform non-active boronic acids into long-lived RTP emitters and bright ML dyes, highlighting the importance of boronic acids in developing advanced optical materials (Kai Zhang et al., 2018).

Cancer Therapeutics and Antioxidant Activity

Boronic acid compounds, including those with phenylboronic groups, have been investigated for their potential anticancer applications and antioxidant activities. These compounds have shown the ability to decrease cell viability in certain cancer cell lines, indicating their potential use in cancer therapy (Paşa Salih, 2019).

Fluorescent Chemosensors for Carbohydrates

Biphenyl boronic acids, which include (3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid, can act as "turn-on" fluorescent chemosensors. They have the capability to distinguish between different carbohydrates, providing valuable stereochemical information about the carbohydrate molecules (David Oesch & N. Luedtke, 2015).

Safety And Hazards

“(3’-Methyl-[1,1’-biphenyl]-4-yl)boronic acid” is considered hazardous. It may damage fertility and the unborn child. Proper safety precautions should be followed when handling this compound .

Future Directions

Future research could explore the application of “(3’-Methyl-[1,1’-biphenyl]-4-yl)boronic acid” in the development of novel pharmaceuticals, agrochemicals, and materials. Additionally, investigating its reactivity in other coupling reactions and exploring its potential as a building block for organic synthesis would be valuable .

properties

IUPAC Name

[4-(3-methylphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO2/c1-10-3-2-4-12(9-10)11-5-7-13(8-6-11)14(15)16/h2-9,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAZTBOWJCUUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=CC(=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629650
Record name (3'-Methyl[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid

CAS RN

501944-56-5
Record name (3'-Methyl[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SF Sisco - 2014 - search.proquest.com
Small molecules perform an extraordinary range of important functions. Major advances have been achieved in the laboratory synthesis of small molecules, yet most synthetic efforts are …
Number of citations: 0 search.proquest.com

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